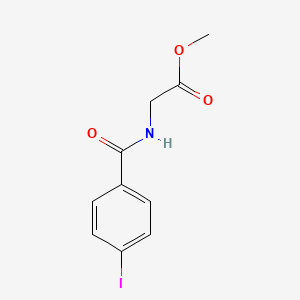

Methyl (4-iodobenzoyl)glycinate

Description

Methyl (4-iodobenzoyl)glycinate is a glycine-derived ester featuring a 4-iodobenzoyl substituent. This compound belongs to a class of aromatic glycinate esters widely studied for their roles in coordination chemistry, drug design, and biological interactions. Structurally, it consists of a glycine backbone esterified with a methyl group and acylated at the nitrogen by a 4-iodobenzoyl moiety. The iodine atom at the para position of the benzoyl group introduces significant steric and electronic effects, influencing its reactivity, binding affinity, and applications in synthetic chemistry or biomolecular interactions .

Properties

Molecular Formula |

C10H10INO3 |

|---|---|

Molecular Weight |

319.10 g/mol |

IUPAC Name |

methyl 2-[(4-iodobenzoyl)amino]acetate |

InChI |

InChI=1S/C10H10INO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) |

InChI Key |

JBJFFQDDUCPNRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-iodobenzoyl)glycinate can be synthesized through several methods. One common approach involves the iodination of methyl hippurate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position of the benzene ring.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of methyl hippurate is coupled with an aryl iodide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of methyl 4-iodohippurate may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-iodobenzoyl)glycinate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction of the ester group.

Major Products Formed

Substitution: Products include azido, thiocyanato, or other substituted derivatives.

Oxidation: Products include quinones or other oxidized aromatic compounds.

Reduction: Products include the corresponding alcohols or partially reduced derivatives.

Scientific Research Applications

Methyl (4-iodobenzoyl)glycinate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: It is explored for its potential use in diagnostic imaging, particularly in renal function tests, due to its ability to be selectively taken up by certain tissues.

Mechanism of Action

The mechanism of action of methyl 4-iodohippurate involves its interaction with specific molecular targets. In biochemical studies, it is often used to investigate the activity of enzymes involved in the metabolism of aromatic compounds. The iodine atom in the compound can act as a radiolabel, allowing for the tracking of the compound’s distribution and metabolism in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Methyl (4-iodobenzoyl)glycinate shares structural homology with other para-substituted benzoyl glycinate esters. Key analogs include:

The iodine atom in this compound provides greater polarizability and van der Waals interactions compared to chlorine or methyl groups.

DNA Binding and Therapeutic Potential

Studies on glycinate-coordinated metal complexes (e.g., Casiopeínas®) reveal that glycinate ligands reduce DNA damage compared to acac systems. For example:

- Methyl substituents on aromatic rings (e.g., in Methyl (4-methylbenzoyl)glycinate) further diminish DNA interactions due to steric clashes, suggesting that para-iodo substitution balances bulk and binding efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.